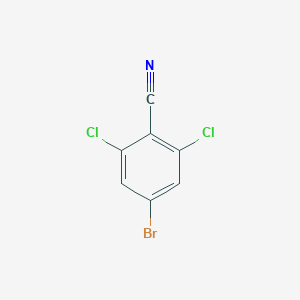

4-Bromo-2,6-dichlorobenzonitrile

Vue d'ensemble

Description

4-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . The most striking feature of its crystal packing is a short distance, 3.102 (5) Å, between N and Br in adjacent molecules that can be thought of as an interaction between the Lewis base, CN, and the Lewis acid, Br .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dichlorobenzonitrile is normal . The most striking feature of the crystal packing is a short distance, 3.102 (5) Å, between N and Br in adjacent molecules that can be thought of as an interaction between the Lewis base, CN, and the Lewis acid, Br .

Physical And Chemical Properties Analysis

The molecular formula of 4-Bromo-2,6-dichlorobenzonitrile is C7H2BrCl2N . Its average mass is 250.908 Da and its monoisotopic mass is 248.874756 Da .

Applications De Recherche Scientifique

Organic Nonlinear Optical Materials

- Specific Scientific Field : Material Science, specifically the study of organic nonlinear optical (NLO) materials .

- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is used in the growth of organic nonlinear optical crystals. These crystals are of interest due to their large optical nonlinearity and flexibility in synthesis .

- Methods of Application or Experimental Procedures : The 4-bromo-2,6-dichlorobenzonitrile crystal was grown at room temperature by the slow evaporation method .

- Results or Outcomes : The grown crystal’s crystalline nature was verified, and the unit cell characteristics were provided. UV–Vis optical studies show a UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot .

Chemical Intermediates

- Specific Scientific Field : Organic Chemistry, specifically the synthesis of dichlorobenzonitriles .

- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile can be used as a starting material in the synthesis of other dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals .

- Methods of Application or Experimental Procedures : In one study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride, which proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .

- Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

Herbicides

- Specific Scientific Field : Agriculture, specifically the development of herbicides .

- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is structurally similar to 2,6-dichlorobenzonitrile (DCBN or dichlobenil), which is widely used as an herbicide .

- Methods of Application or Experimental Procedures : As an herbicide, DCBN is typically applied to the soil to control a wide variety of weeds .

- Results or Outcomes : DCBN has herbicidal properties, killing young seedlings of both monocot and dicot species .

Photosensitive Materials

- Specific Scientific Field : Material Science, specifically the development of photosensitive materials .

- Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are important organic intermediates for the production of photosensitive materials .

- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the type of photosensitive material being produced. However, it often involves complex chemical reactions and precise control of environmental conditions .

- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a material with specific light-sensitive properties .

Engineering Plastics

- Specific Scientific Field : Chemical Engineering, specifically the production of engineering plastics .

- Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are used in the synthesis of certain types of engineering plastics .

- Methods of Application or Experimental Procedures : The specific methods of application can vary widely depending on the type of plastic being produced. However, it often involves polymerization reactions and precise control of environmental conditions .

- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a plastic with specific mechanical and thermal properties .

Safety And Hazards

4-Bromo-2,6-dichlorobenzonitrile is considered hazardous. It is advised to avoid dust formation, ingestion, and inhalation. Use should be under a chemical fume hood. Containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dichlorobenzonitrile | |

CAS RN |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

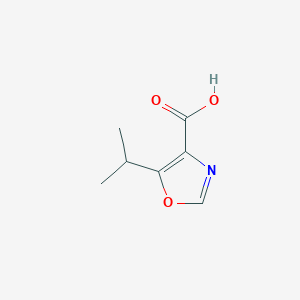

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.